(2-Aminopyridin-3-yl)boronic acid - 1204112-62-8

(2-Aminopyridin-3-yl)boronic acid

Catalog Number: EVT-1475831
CAS Number: 1204112-62-8
Molecular Formula: C5H7BN2O2
Molecular Weight: 137.933
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(2-Aminopyridin-3-yl)boronic acid is a bifunctional building block characterized by the presence of both a boronic acid group and an aminopyridine moiety. [] This unique combination of functional groups allows for diverse reactivity and potential applications in fields such as combinatorial chemistry, material science, and medicinal chemistry.

Synthesis Analysis

While no papers in the provided set specifically describe the synthesis of (2-Aminopyridin-3-yl)boronic acid, a related paper details the synthesis of (2-aminopyrimidin-5-yl) boronic acid. [] This synthesis involves the in situ protection of the amine group via bis-silylation using trimethylsilyl chloride (TMSCl), followed by metal-halogen exchange using n-butyllithium (n-BuLi) and trapping with triisopropyl borate (B(Oi-Pr)3). Subsequent acid-base workup yields the desired boronic acid. It's plausible that a similar synthetic strategy could be employed for the synthesis of (2-Aminopyridin-3-yl)boronic acid.

Molecular Structure Analysis

A study on the crystal structure of (6-bromopyridin-3-yl)boronic acid, a closely related analogue, reveals valuable insights into the structural features of (2-Aminopyridin-3-yl)boronic acid. [] The study highlights a negligible difference in C-B bond lengths between boronic acids and their corresponding esters, challenging the prevailing notion that bond length differences dictate stability differences observed experimentally.

Furthermore, crystallographic analysis of (E)-2-{[(2-Aminopyridin-3-yl)imino]methyl}-4,6-di-tert-butylphenol, a compound incorporating the (2-Aminopyridin-3-yl) moiety, confirms the formation of an intramolecular O-H⋯N hydrogen bond between the hydroxy group and the imino N atom. [] This observation suggests that similar intramolecular interactions might influence the structure and properties of (2-Aminopyridin-3-yl)boronic acid.

Chemical Reactions Analysis
  • Suzuki-Miyaura Coupling Reactions: The boronic acid moiety could participate in palladium-catalyzed cross-coupling reactions with various aryl halides, enabling the synthesis of diverse biaryl compounds. []
  • Esterification Reactions: The boronic acid group can react with alcohols to form boronic esters, which are commonly employed as protecting groups or as intermediates in organic synthesis. []
  • Complexation Reactions: The presence of both nitrogen atoms in the pyridine and amine groups, along with the boronic acid moiety, provides (2-Aminopyridin-3-yl)boronic acid with the ability to act as a multidentate ligand, potentially forming complexes with various metal ions. []
Applications
  • Antimicrobial Agents: Research on various boronic acid derivatives, including (2R)-4,5,6-trihydroxy-2-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)boronic acid (10BDG) [] and SM23, [] has demonstrated their potential as antimicrobial agents, particularly against resistant strains of bacteria.
  • Cancer Therapy: Studies involving compounds like Torin2, [] which incorporate the 6-aminopyridin-3-yl moiety, highlight the potential of these molecules as anticancer agents.
  • Fluorescence Probes: Research on anthracene-type boronic acid fluorophores [] indicates the potential of similar molecules for developing fluorescent probes for sensing applications, particularly for targeting specific biomolecules like glucose.
  • Corrosion Inhibitors: Studies using compounds like 4-methyl-2-(pyridin-3-yl)thiazole-5-carbohydrazide (MPTC) [] demonstrate the potential of pyridine-containing molecules as corrosion inhibitors, suggesting possible applications of (2-Aminopyridin-3-yl)boronic acid in similar contexts.

2-((2-Aminopyridin-3-yl) methylene) hydrazinecarbothioamide (APHT)

    Compound Description: APHT is an organic compound containing a pyridine ring, an amine group, and a hydrazinecarbothioamide moiety. It has been investigated for its vibrational characteristics using DFT simulations and spectroscopic techniques. []

2-((2-Aminopyridin-3-yl) methylene)-N-methylhydrazinecarbothioamide (APMHT)

    Compound Description: APMHT is structurally similar to APHT but features a methyl group attached to the terminal nitrogen of the hydrazinecarbothioamide group. This difference leads to the existence of two rotational isomers for APMHT. []

SB02055 (DOTA-conjugated (R)-(1-((6-(3-(piperazin-1-yl)propoxy)quinoline-4-carbonyl)glycyl)pyrrolidin-2-yl)boronic acid)

    Compound Description: SB02055 is a DOTA-conjugated boronic acid derivative developed for fibroblast activation protein (FAP)-targeted cancer imaging. Preclinical studies showed modest tumor uptake, suggesting further optimization is needed. []

SB04028 (DOTA-conjugated ((R)-1-((6-(3-(piperazin-1-yl)propoxy)quinoline-4-carbonyl)-D-alanyl)pyrrolidin-2-yl)boronic acid)

    Compound Description: SB04028, a structural analog of SB02055 with modifications in the linker region, demonstrated superior FAP binding affinity and tumor uptake compared to SB02055 and PNT6555 in preclinical cancer imaging studies. []

    Compound Description: PNT6555, a previously reported FAP-targeting boronic acid-based imaging agent, was used as a benchmark in the preclinical evaluation of SB02055 and SB04028. SB04028 showed superior tumor uptake compared to PNT6555. []

4-[3-(6/7/8-Substituted 4-Oxo-4H-chromen-3-yl)acryloyl]phenylboronic acid derivatives (5a-h)

    Compound Description: These derivatives are a series of chromen-4-on-3-yl chalcones with a boronic acid moiety at the para position. These compounds were designed as p53-MDM2 pathway inhibitors and displayed promising cytotoxic activity against several cancer cell lines. []

6/7/8-Substituted-3-(3-oxo-3-(4-substituted-phenyl)prop-1-enyl)-4H-chromen-4-one derivatives (3a-u)

    Compound Description: These are chromen-4-on-3-yl chalcones lacking the boronic acid moiety found in the 5a-h series. They served as structural analogs to understand the impact of the boronic acid group on anticancer activity. []

    Compound Description: 10BDG is a novel boron carrier investigated for its potential in Boron Neutron Capture Therapy (BNCT). While exhibiting low cytotoxicity and no genotoxicity, its ability to elevate boron levels in tumor tissues makes it a potential candidate for BNCT applications. []

(E)-2-{[(2-Aminopyridin-3-yl)imino]-methyl}-4,6-di-tert-butyl-phenol (3)

    Compound Description: This compound is a ligand with an intramolecular hydrogen bond and contains a 2-aminopyridine moiety. It has been characterized by various spectroscopic techniques and computational methods. []

(6-bromopyridin-3-yl)boronic ester (C11H15BBrNO2)

    Compound Description: This compound is a boronic ester derivative with a bromine substituent on the pyridine ring. Structural analysis revealed that the C-B bond length is comparable to its corresponding boronic acid, despite differences in stability. []

(6-bromopyridin-3-yl)boronic acid (C5H5BBrNO2)

    Compound Description: This compound is a boronic acid derivative with a bromine substituent on the pyridine ring. It serves as a direct comparison point for its corresponding boronic ester in terms of stability and structural features. []

2-methoxypyridin-3-yl-3-boronic acid (2MPBA)

    Compound Description: 2MPBA is a biologically active boronic acid derivative with a methoxy group at the 2-position of the pyridine ring. Studies have investigated its fluorescence properties, including fluorescence quenching by aniline in various solvents. [, ]

(2-Aminopyrimidin-5-yl) boronic acid (1b)

    Compound Description: 1b is a pyrimidine-based boronic acid derivative with an amino group at the 2-position. A practical and cost-effective synthesis of this compound has been developed, utilizing inexpensive reagents and a well-designed acid-base workup sequence. []

    Compound Description: This compound is a polycyclic aromatic hydrocarbon derivative with a boronic acid moiety. In silico studies suggested its potential as an anticancer agent, and subsequent in vitro evaluation confirmed its cytotoxic activity against triple-negative breast cancer cells. []

6-hydroxynaphthalen-2-yl boronic acid

    Compound Description: This compound is a naphthalene derivative containing a hydroxyl group and a boronic acid moiety. Like phenanthren-9-yl boronic acid, it was identified as a potential anticancer agent through in silico screening and demonstrated cytotoxic properties against triple-negative breast cancer cells in vitro. []

    Compound Description: This compound is a pyrimidine-based boronic acid derivative with a benzyloxy group at the 2-position. Crystallographic analysis revealed that it forms centrosymmetric dimers via O-H⋯O interactions, a characteristic commonly observed in boronic acid derivatives. []

1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea (Aminopyridine 2)

    Compound Description: Aminopyridine 2 is a potent, irreversible inhibitor of myeloperoxidase (MPO) discovered through structure-activity relationship studies. It exhibited significant selectivity over thyroid peroxidase and demonstrated efficacy in both in vitro and in vivo models of inflammation. []

    Compound Description: This compound is a carbazole derivative with a boronic acid moiety at the 2-position. It was synthesized on a multigram scale and effectively underwent palladium-catalyzed cross-coupling reactions, highlighting its utility in synthetic chemistry. []

N-Hexylcarbazol-3-yl-boronic acid (2)

    Compound Description: This compound is a structural isomer of N-Hexylcarbazol-2-yl-boronic acid, with the boronic acid moiety at the 3-position of the carbazole ring. Like its isomer, it was synthesized on a multigram scale and successfully utilized in palladium-catalyzed cross-coupling reactions, further demonstrating its synthetic utility. []

2-(6-Bromopyridin-2-yl)-6-methyl-[1,3,6,2]dioxazaborocane

    Compound Description: This compound is a (pyridin-2-yl)boronic acid derivative stabilized by a dioxazaborocane ring. Structural analysis revealed a longer N→B bond length due to the presence of a methyl group on the nitrogen atom, contributing to its enhanced stability. []

1-(2-aminopyridin-3-yl)ethanone

    Compound Description: This compound serves as a key intermediate in the synthesis of various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine and 3-methylisothiazolo[5,4-b]pyridine using microwave-assisted reactions. []

    Compound Description: This compound is a sulfonamide derivative synthesized from 2,3-diaminopyridine. It exhibits intermolecular N-H⋯N hydrogen bonding in its crystal structure, a common feature observed in compounds containing similar functional groups. []

(2-acetylferrocen-1-yl)boronic acid

    Compound Description: This compound is a boronic acid derivative incorporating a ferrocene moiety. Crystallographic analysis revealed that it forms centrosymmetric dimers through B(OH)⋯O hydrogen bonds, a characteristic commonly observed in boronic acid derivatives. []

C5-BPP (2,6-Bis(5-(2,2-dimethylpropyl)-1H-pyrazol-3-yl)pyridine)

    Compound Description: C5-BPP is an extractant used in the separation of actinides(III) from lanthanides(III) in nuclear waste treatment. Its stability against gamma-irradiation was evaluated, revealing its robustness and potential for use in harsh conditions. []

9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2)

    Compound Description: Torin2 is a potent, selective, and orally available mTOR inhibitor with an EC50 of 0.25 nM for inhibiting cellular mTOR activity. This compound showed improved bioavailability and metabolic stability compared to its predecessor, Torin1. []

(2,3-dihydro-1-benzofuran-3-yl)acetic acid derivative 2

(1-(3'-Mercaptopropanamido)methyl)boronic acid (MS01)

    Compound Description: MS01 is a dual-action inhibitor that targets both metallo-β-lactamases (MBLs) and serine-β-lactamases (SBLs). It exhibited broad-spectrum activity against various MBLs and SBLs, including the clinically relevant VIM-2 and KPC-2 enzymes. []

    Compound Description: SM23 is a boronic acid derivative designed as a β-lactamase inhibitor. It demonstrated inhibitory activity against Pseudomonas aeruginosa biofilm formation and virulence factors production without affecting bacterial growth, suggesting its potential as an anti-biofilm agent. []

1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438)

    Compound Description: TAK-438 is a potent, long-acting potassium-competitive acid blocker (P-CAB) that targets the gastric H,K-ATPase. It exhibits potent inhibition of gastric acid secretion in vivo and is currently under investigation for the treatment of gastroesophageal reflux disease (GERD), peptic ulcer, and other acid-related diseases. [, ]

5-(6-Carboxypyridin-3-yl)isophthalic acid (H3L)

    Compound Description: H3L is a multifunctional ligand used to synthesize a series of ten new coordination compounds, including metal-organic frameworks (MOFs) and coordination polymers (CPs). These materials exhibit diverse structural features and potential applications in various fields. []

Properties

CAS Number

1204112-62-8

Product Name

(2-Aminopyridin-3-yl)boronic acid

IUPAC Name

(2-aminopyridin-3-yl)boronic acid

Molecular Formula

C5H7BN2O2

Molecular Weight

137.933

InChI

InChI=1S/C5H7BN2O2/c7-5-4(6(9)10)2-1-3-8-5/h1-3,9-10H,(H2,7,8)

InChI Key

YKFFTFAARIPGPK-UHFFFAOYSA-N

SMILES

B(C1=C(N=CC=C1)N)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.